molecular formula C23H21N3O6 B416777 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate

4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B416777
M. Wt: 435.4g/mol
InChI Key: NEEVZQBMZNRORT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of pyridine, hydrazine, and benzoate moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common synthetic route includes the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 3,4,5-trimethoxybenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Scientific Research Applications

4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These differences in structure can lead to variations in chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4g/mol

IUPAC Name

[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H21N3O6/c1-29-19-11-17(12-20(30-2)21(19)31-3)23(28)32-18-8-6-15(7-9-18)13-25-26-22(27)16-5-4-10-24-14-16/h4-14H,1-3H3,(H,26,27)/b25-13+

InChI Key

NEEVZQBMZNRORT-DHRITJCHSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.